An In-Depth Technical Guide to 6-Chloro-2-piperidin-3-yl-1H-benzimidazole: Synthesis, Characterization, and Potential Pharmacological Applications
An In-Depth Technical Guide to 6-Chloro-2-piperidin-3-yl-1H-benzimidazole: Synthesis, Characterization, and Potential Pharmacological Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole. As a Senior Application Scientist, this document synthesizes established chemical principles with insights into the pharmacological potential of the benzimidazole scaffold, offering a robust resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This prominence stems from its presence in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[1][2] The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The introduction of a chloro group at the 6-position and a piperidinyl moiety at the 2-position, as in the case of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole, presents an intriguing combination of functionalities with the potential for novel therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole is characterized by a benzimidazole core with a chlorine atom attached to the 6-position of the benzene ring and a piperidin-3-yl group linked to the 2-position of the imidazole ring.
Molecular Formula: C₁₂H₁₄ClN₃
Molecular Weight: 235.72 g/mol
Key Structural Features:
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Benzimidazole Core: A planar, aromatic system capable of participating in various non-covalent interactions with biological macromolecules.
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6-Chloro Substituent: This electron-withdrawing group can influence the electronic properties of the benzimidazole ring system, potentially affecting its pKa and binding interactions.
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2-Piperidin-3-yl Substituent: A non-aromatic, saturated heterocyclic ring that introduces a three-dimensional character to the molecule and a basic nitrogen atom, which can be protonated at physiological pH. The point of attachment at the 3-position of the piperidine ring is a key feature.
Physicochemical Properties (Predicted):
| Property | Predicted Value |
| pKa (most basic) | ~9.5 |
| LogP | ~2.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Synthesis and Purification
Proposed Synthetic Protocol
The synthesis of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole can be envisioned through the condensation of 4-chloro-1,2-phenylenediamine with a protected piperidine-3-carboxylic acid, followed by deprotection.
Step 1: N-Protection of Piperidine-3-carboxylic acid
The secondary amine of piperidine-3-carboxylic acid needs to be protected to prevent side reactions during the condensation step. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group.
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Reagents: Piperidine-3-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water.
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Procedure:
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Dissolve piperidine-3-carboxylic acid in an aqueous solution of NaOH.
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Add a solution of Boc₂O in dioxane dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperidine-3-carboxylic acid.
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Step 2: Condensation with 4-chloro-1,2-phenylenediamine
The protected piperidine-3-carboxylic acid is then condensed with 4-chloro-1,2-phenylenediamine to form the benzimidazole ring. This is typically carried out under acidic conditions at elevated temperatures.
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Reagents: N-Boc-piperidine-3-carboxylic acid, 4-chloro-1,2-phenylenediamine, Polyphosphoric acid (PPA) or Eaton's reagent.
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Procedure:
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Heat a mixture of N-Boc-piperidine-3-carboxylic acid and 4-chloro-1,2-phenylenediamine in PPA at 150-180°C for 2-4 hours.
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Cool the reaction mixture and pour it onto crushed ice.
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Neutralize the mixture with a base (e.g., concentrated ammonia solution) to precipitate the product.
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Filter the precipitate, wash with water, and dry to yield N-Boc-6-Chloro-2-piperidin-3-yl-1H-benzimidazole.
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Step 3: Deprotection of the Piperidine Nitrogen
The final step involves the removal of the Boc protecting group to yield the target compound.
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Reagents: N-Boc-6-Chloro-2-piperidin-3-yl-1H-benzimidazole, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane).
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Procedure:
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Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).
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Add an excess of TFA or a solution of HCl in dioxane.
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Stir the reaction at room temperature for 1-4 hours.
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Remove the solvent and excess acid under reduced pressure.
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The resulting salt can be neutralized with a base to obtain the free base of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole.
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Caption: Proposed synthetic workflow for 6-Chloro-2-piperidin-3-yl-1H-benzimidazole.
Purification and Characterization
The crude product can be purified using standard laboratory techniques.
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Purification: Column chromatography on silica gel is a suitable method for purifying the final compound. A gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is typically used as the eluent.
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Characterization: The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the connectivity of atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
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Potential Biological Activities and Mechanism of Action
While the specific biological activity of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole has not been reported, the activities of structurally related compounds provide a strong basis for predicting its potential pharmacological profile.
Anti-inflammatory Activity
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents.[3] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3] The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway.[3] It is plausible that 6-Chloro-2-piperidin-3-yl-1H-benzimidazole could exhibit similar anti-inflammatory properties by modulating this key inflammatory pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial activity.[2] The presence of a chloro substituent on the benzimidazole ring has been shown to enhance antibacterial and antifungal activities in some cases.[4] Furthermore, certain 2-piperidinyl-benzimidazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[5] Therefore, 6-Chloro-2-piperidin-3-yl-1H-benzimidazole is a candidate for evaluation as a potential antimicrobial agent. The mechanism of action for antimicrobial benzimidazoles can vary but often involves the inhibition of essential cellular processes such as nucleic acid synthesis or cell wall formation.
Experimental Protocols for Biological Evaluation
To assess the predicted biological activities of 6-Chloro-2-piperidin-3-yl-1H-benzimidazole, the following standard in vitro assays can be employed.
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)
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Cell Culture: Maintain RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
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Nitric Oxide (NO) Production Assay (Griess Test):
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Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of the test compound for 1 hour.
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Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
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Collect the cell culture supernatant.
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Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.
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Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
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TNF-α Production Assay (ELISA):
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Follow the same cell seeding, pre-treatment, and stimulation protocol as for the NO assay.
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Collect the cell culture supernatant.
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Quantify the concentration of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
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In Vitro Antimicrobial Assay (Broth Microdilution Method)
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Bacterial and Fungal Strains: Use a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
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Minimum Inhibitory Concentration (MIC) Determination:
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Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
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Inoculate each well with a standardized suspension of the microorganism.
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Include positive (microorganism with no compound) and negative (broth only) controls.
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Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
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The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
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Conclusion and Future Directions
6-Chloro-2-piperidin-3-yl-1H-benzimidazole represents a novel chemical entity with significant potential for drug discovery. Based on the well-documented pharmacological activities of the benzimidazole scaffold and related 2-piperidinyl derivatives, this compound is a promising candidate for investigation as an anti-inflammatory and/or antimicrobial agent. The proposed synthetic route provides a clear and feasible pathway for its preparation, enabling further in-depth biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to validate its predicted pharmacological activities and elucidate its mechanism of action.
References
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
